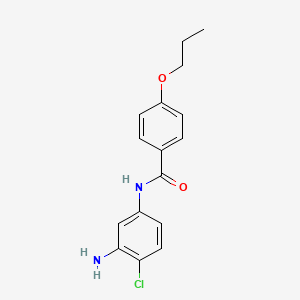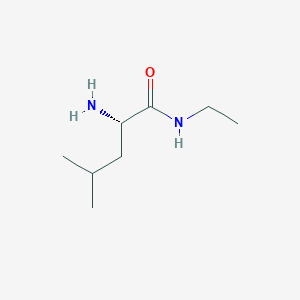![molecular formula C12H16BrN B1450209 N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine CAS No. 1872948-05-4](/img/structure/B1450209.png)
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine, also known as N-Bromo-5-methyl-cyclobutanamine, is an organic compound that is used in a variety of scientific research applications. It is a cyclic amine that can be synthesized from a variety of starting materials, including bromoacetone, methylbenzyl bromide, and cyclobutyl bromide. N-Bromo-5-methyl-cyclobutanamine has been used as a reagent in organic synthesis and has been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Toxicity Assessment
A study focused on the synthesis and toxicity assessment of 3-oxobutanamide derivatives, including compounds with bromine substituents, revealed their potential toxicological effects. Specifically, compound 5, featuring a bromine substituent, displayed marked cellular and mitochondrial toxicity, suggesting the influence of bromine on toxicity levels. The study proposed using antioxidants and mitochondrial/lysosomal protective agents to decrease the toxicity, providing a pathway for safer application in drug development (Razzaghi-Asl et al., 2017).
Synthesis and Characterization of Research Chemicals
Another research project detailed the synthesis and characterization of a 'research chemical,' highlighting the importance of identifying and differentiating isomers in the development of new compounds. The study serves as a reminder of the challenges in labeling and identifying research chemicals, crucial for their potential therapeutic applications (McLaughlin et al., 2016).
Anti-inflammatory and Anticancer Activities
A series of celecoxib derivatives were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One compound, in particular, exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, indicating its potential as a therapeutic agent (Küçükgüzel et al., 2013).
Palladium-catalyzed Synthesis
Research on palladium-catalyzed reactions involving cyclobutanones and aryl bromides to produce arylated benzolactones demonstrated the utility of such methodologies in synthesizing complex molecules. This highlights the role of palladium catalysis in advancing synthetic chemistry for pharmaceutical applications (Matsuda et al., 2008).
Oxidant Properties and Biological Activity Screening
The study on the synthesis and oxidant properties of a novel compound showcased the importance of investigating the biological effects of synthetic compounds. The findings suggested the potential impact of such compounds on physiological parameters, emphasizing the need for comprehensive biological activity screenings (Karatas et al., 2006).
Eigenschaften
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-5-10(7-11(13)6-9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRNBRJGFMRJOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromo-5-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
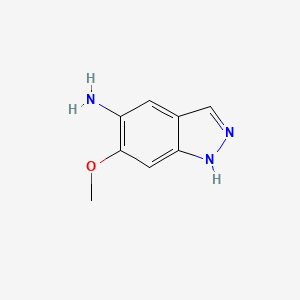
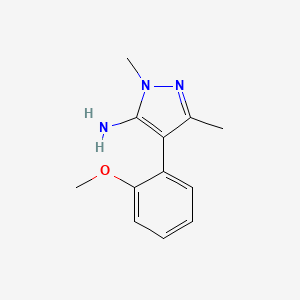
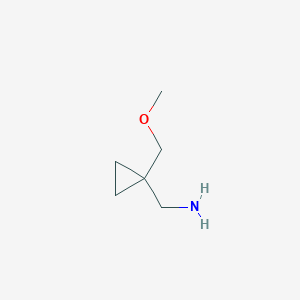
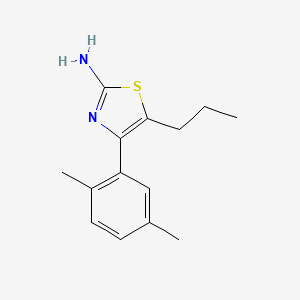
methanone](/img/structure/B1450134.png)
![{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol](/img/structure/B1450137.png)
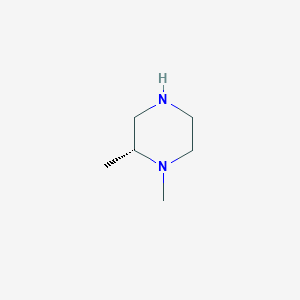
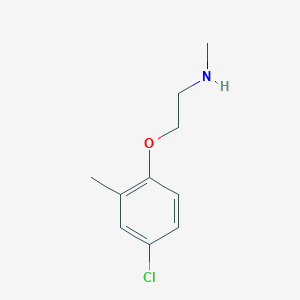
![1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1450143.png)
![(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1450144.png)
